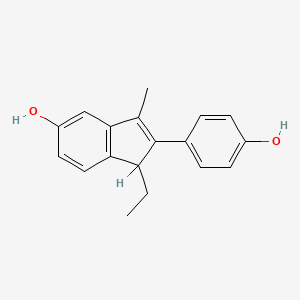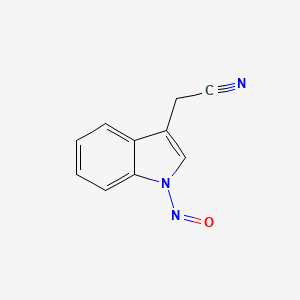
TNFalpha-IN-4e
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TNFalpha-IN-4e is a potent inhibitor of TNF-α.
Wissenschaftliche Forschungsanwendungen
Signal Transduction in Inflammation and Immunity
TNFalpha is a proinflammatory cytokine crucial for immunity, inflammation, and in regulating cell proliferation, differentiation, and apoptosis. It activates distinct effector pathways leading to activation of transcription factors like AP-1 and NF-kappaB, which are central in inflammatory responses (Baud & Karin, 2001).
Role in Central Nervous System Pathology
TNFalpha has been implicated in various CNS pathologies, including neuronal degeneration and demyelination. Research has investigated compounds that suppress TNFalpha production in the CNS as potential treatments for these conditions (Suzumura et al., 1999).
Involvement in Inflammatory Responses
TNFalpha-induced reactive oxygen species (ROS) have been shown to play a role in inflammatory responses, specifically in the expression of proinflammatory cytokines like interleukin-8 (Vlahopoulos et al., 1999).
Therapeutic Potential in Chronic Inflammatory Diseases
TNFalpha is implicated in chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease. The development of TNFalpha antagonists has provided new therapeutic options for these conditions, highlighting its role in these diseases' pathogenesis (Valesini et al., 2007).
Oncological Applications
TNFalpha is involved in tumor development and response to cancer therapy. Its role in promoting inflammation that increases tumorigenesis and influencing the side effects of conventional cancer therapy has been a focus of research, leading to trials investigating TNFalpha antagonists in cancer treatment (Szlosarek & Balkwill, 2003).
Impact on Autoimmune and Systemic Diseases
TNFalpha plays a significant role in the pathogenesis of systemic diseases like vasculitis. Its blockade has shown effectiveness in inducing remission and reducing steroid doses in patients with systemic vasculitis (Booth et al., 2004).
Role in Immune Response and HIV-1 Infection
TNFalpha influences the immune response to viral infections, including HIV. Research has shown that antibodies to TNFalpha are present in HIV-infected non-progressors, suggesting a potential role for anti-TNFalpha strategies in managing HIV infection (Capini et al., 2001).
Eigenschaften
Produktname |
TNFalpha-IN-4e |
|---|---|
Molekularformel |
C19H13N3O3S |
Molekulargewicht |
363.39 |
IUPAC-Name |
N-(1H-Indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H13N3O3S/c23-19-14-3-1-2-13-17(7-6-15(21-19)18(13)14)26(24,25)22-12-5-4-11-8-9-20-16(11)10-12/h1-10,20,22H,(H,21,23) |
InChI-Schlüssel |
YUHNFJYMFIHEPH-UHFFFAOYSA-N |
SMILES |
O=S(C1=C2C3=C(NC(C3=CC=C2)=O)C=C1)(NC4=CC5=C(C=C4)C=CN5)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TNFalphaIN-4e; TNFalpha-IN4e; TNFalphaIN4e; TNFalpha-IN-4e |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



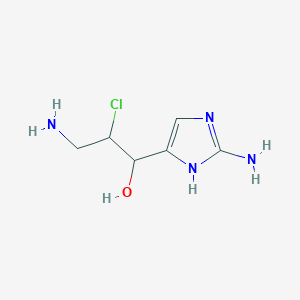
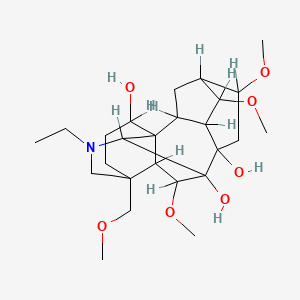
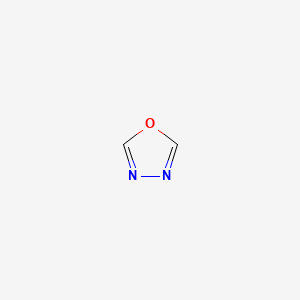
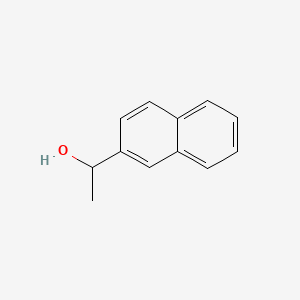
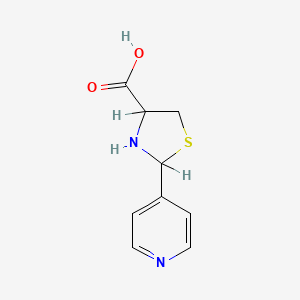
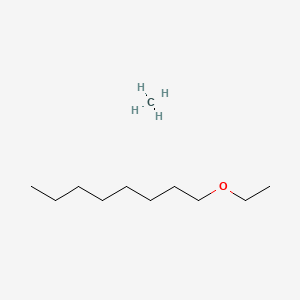
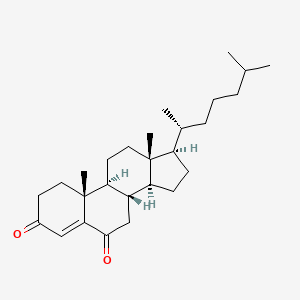

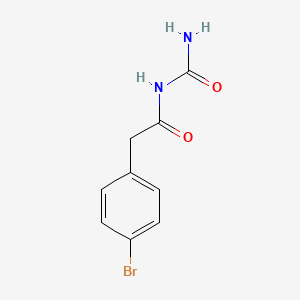
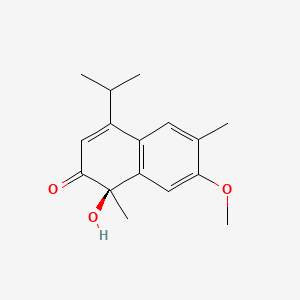
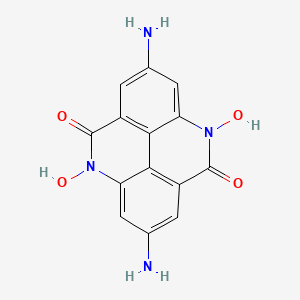
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
